molecular formula C14H15FN4 B7571714 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile

Katalognummer B7571714
Molekulargewicht: 258.29 g/mol
InChI-Schlüssel: MOJKYUYPUVLNFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile, also known as PF-06282999, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. This compound has been found to be effective in inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of diseases.

Wirkmechanismus

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile works by inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of diseases. The compound has been found to selectively inhibit the activity of certain enzymes and receptors, which makes it a promising therapy for various diseases. The exact mechanism of action of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile is still under investigation, but it is believed to work by binding to the active site of the enzyme or receptor and preventing its activity.
Biochemical and Physiological Effects:
3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer, the compound has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the receptor tyrosine kinase. Inflammation is another area where 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results. The compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurodegenerative disorders, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has several advantages and limitations for lab experiments. One of the advantages is that it has been found to be effective in inhibiting the activity of certain enzymes and receptors, which makes it a promising therapy for various diseases. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one of the limitations is that the exact mechanism of action of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile is still under investigation, which makes it difficult to fully understand its therapeutic potential. Another limitation is that the compound has only been tested in preclinical studies, and its efficacy and safety in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the research and development of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile. One of the directions is to further investigate the mechanism of action of the compound, which will help to fully understand its therapeutic potential. Another direction is to conduct clinical trials to evaluate the efficacy and safety of the compound in humans. Additionally, the compound can be modified to improve its selectivity and potency, which will increase its therapeutic potential. Overall, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.

Synthesemethoden

The synthesis of 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile involves the reaction of 3-fluoro-4-aminobenzonitrile with 1-(pyrazol-1-yl)propan-2-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been found to be effective in inhibiting the activity of certain enzymes and receptors, which are involved in the development and progression of these diseases. In cancer, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been shown to inhibit the activity of the receptor tyrosine kinase, which is overexpressed in many types of cancer. Inflammation is another area where 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has shown promising results. The compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. In neurodegenerative disorders, 3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile has been found to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.

Eigenschaften

IUPAC Name

3-fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-11(10-19-6-2-5-18-19)17-9-13-4-3-12(8-16)7-14(13)15/h2-7,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKYUYPUVLNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.